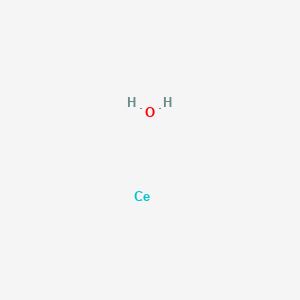

Ceriumhydrat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cerium hydrate, also known as cerium hydroxide, is a compound of cerium, a rare-earth element, and water. Cerium is the most abundant of the rare-earth elements and is found in various minerals such as monazite and bastnasite. Cerium hydrate is typically represented by the formula Ce(OH)₃. It is a white, hygroscopic powder that readily absorbs moisture from the air. Cerium hydrate is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Cerium hydrate can be synthesized through several methods, including precipitation and hydrothermal synthesis. One common method involves the reaction of cerium(III) chloride with a strong base such as sodium hydroxide or ammonium hydroxide. The reaction is typically carried out at room temperature, and the resulting cerium hydrate precipitates out of the solution.

Industrial Production Methods: In industrial settings, cerium hydrate is often produced by the precipitation method. Cerium(III) nitrate or cerium(III) chloride is dissolved in water, and a base such as sodium hydroxide is added to the solution. The reaction mixture is stirred, and cerium hydrate precipitates out. The precipitate is then filtered, washed, and dried to obtain pure cerium hydrate.

化学反応の分析

Types of Reactions: Cerium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cerium hydrate can be oxidized to cerium dioxide (CeO₂) using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures.

Reduction: Cerium hydrate can be reduced to cerium metal using strong reducing agents such as lithium aluminum hydride.

Substitution: Cerium hydrate can react with acids to form cerium salts. For example, reacting cerium hydrate with hydrochloric acid produces cerium(III) chloride.

Major Products Formed:

Oxidation: Cerium dioxide (CeO₂)

Reduction: Cerium metal (Ce)

Substitution: Cerium salts (e.g., cerium(III) chloride)

科学的研究の応用

Cerium hydrate has a wide range of applications in scientific research, including:

Chemistry: Cerium hydrate is used as a precursor for the synthesis of cerium oxide nanoparticles, which are valuable catalysts in various chemical reactions.

Biology: Cerium hydrate is used in the preparation of cerium-based compounds that have antioxidant properties, making them useful in biological studies.

Medicine: Cerium hydrate is explored for its potential use in medical applications, such as wound healing and as an anti-inflammatory agent.

Industry: Cerium hydrate is used in the production of glass and ceramics, where it acts as a polishing agent and improves the optical properties of the materials.

作用機序

The mechanism by which cerium hydrate exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, primarily +3 and +4. The redox cycling between these states allows cerium compounds to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. In catalytic applications, cerium hydrate can facilitate various chemical reactions by providing active sites for reactants.

類似化合物との比較

Cerium hydrate can be compared with other cerium compounds and rare-earth hydrates:

Cerium Dioxide (CeO₂): Unlike cerium hydrate, cerium dioxide is a stable oxide with significant applications in catalysis and as an oxygen storage material.

Lanthanum Hydrate (La(OH)₃): Lanthanum hydrate is similar to cerium hydrate in terms of its chemical structure but differs in its reactivity and applications. Lanthanum hydrate is less commonly used in catalysis compared to cerium hydrate.

Praseodymium Hydrate (Pr(OH)₃): Praseodymium hydrate shares similarities with cerium hydrate but has distinct optical and magnetic properties, making it useful in different applications.

Cerium hydrate’s unique redox properties and its ability to form stable compounds make it a valuable material in various fields, distinguishing it from other similar compounds.

特性

IUPAC Name |

cerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.H2O/h;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVSILDZJUINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ce] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.131 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)

![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)

![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)

![Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8007535.png)

![(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)